![molecular formula C12H14BrN3O2 B8169819 Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169819.png)
Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position, an isobutyl group at the 1-position, and a methyl ester group at the 3-position. It is a colorless to pale yellow crystalline powder that is soluble in organic solvents like chloroform, dichloromethane, and ethanol, but nearly insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of pyrazolo[3,4-b]pyridine derivatives. One common method starts with the pyrazolo[3,4-b]pyridine core, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane . The resulting brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to meet industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridine derivatives, which can have varied functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Lacks the isobutyl group at the 1-position.
Methyl 5-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Has a chlorine atom instead of bromine at the 5-position.
Methyl 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Has an ethyl group instead of an isobutyl group at the 1-position.
Uniqueness
Methyl 5-bromo-1-isobutyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isobutyl group at the 1-position and the bromine atom at the 5-position can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
methyl 5-bromo-1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-7(2)6-16-11-9(4-8(13)5-14-11)10(15-16)12(17)18-3/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRZTMCJANFOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

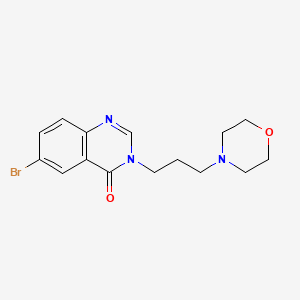
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169749.png)
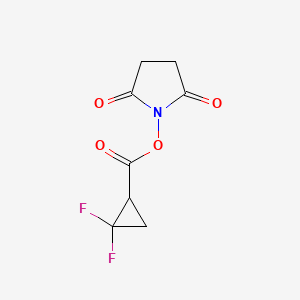
![Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169765.png)
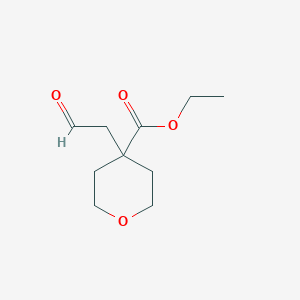
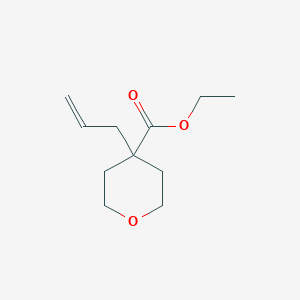
![Methyl 5-bromo-1-(2,4,6-trimethylphenyl)sulfonyl-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169775.png)

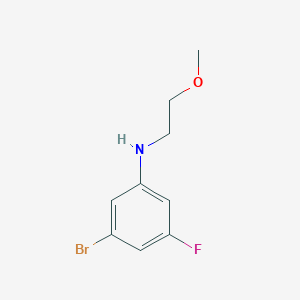
![5-Bromo-N-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169806.png)
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8169809.png)
![5-Bromo-N,N-diethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8169813.png)
![Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169829.png)
